5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo[1,5-a]pyrazin-4-one derivative featuring a fused bicyclic core. Its structure includes:
- A pyrazolo[1,5-a]pyrazin-4-one scaffold, which distinguishes it from the more common pyrazolo[1,5-a]pyrimidines by replacing a pyrimidine ring with a pyrazinone moiety. This substitution likely alters electronic properties and hydrogen-bonding capabilities .
- A 3-chlorophenyl piperazine side chain, a motif frequently associated with receptor binding (e.g., serotonin or dopamine receptors) due to its conformational flexibility and halogen-mediated interactions .
- A 3,4-dimethylphenyl substituent at position 2, which may enhance lipophilicity and influence pharmacokinetic properties .
Properties
IUPAC Name |
5-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN5O2/c1-19-6-7-21(16-20(19)2)24-18-25-27(35)32(14-15-33(25)29-24)9-8-26(34)31-12-10-30(11-13-31)23-5-3-4-22(28)17-23/h3-7,14-18H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDWBQLCYAGDDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparisons
Core Heterocycle Differences Pyrazolo[1,5-a]pyrimidines (e.g., ): The pyrimidine ring enables π-π stacking with kinase active sites, but the pyrazinone in the target compound may introduce stronger dipole interactions due to the ketone oxygen . Pyrazolo[1,5-a][1,3,5]triazines (): The triazine ring’s electron-deficient nature enhances reactivity, whereas the pyrazinone’s oxygen could improve solubility .
Substituent Effects The 3-chlorophenyl piperazine group in the target compound is absent in most analogs. This moiety is associated with CNS activity (e.g., aripiprazole analogs) and may confer selectivity for amineergic receptors . 3,4-Dimethylphenyl vs.
Synthetic Accessibility
- The target compound’s synthesis may involve Suzuki–Miyaura coupling (common in pyrazolo[1,5-a]pyrimidine synthesis, ) but requires specialized steps to introduce the piperazine and dimethylphenyl groups .
Pharmacological Potential Compared to protein kinase inhibitors (), the target compound’s piperazine chain could enhance blood-brain barrier penetration, suggesting neuropharmacological applications over traditional anticancer pyrazolo[1,5-a]pyrimidines . Contrasted with pesticidal derivatives (), the absence of ethylsulfonyl groups and presence of dimethylphenyl/piperazine motifs likely redirects activity toward mammalian targets .
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